6-Chloro-[2,4'-bipyridin]-3-amine
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Overview
Description
6-Chloro-[2,4’-bipyridin]-3-amine is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. The presence of a chlorine atom at the 6-position and an amine group at the 3-position of the bipyridine structure makes this compound unique. It is used in various fields, including chemistry, biology, and materials science, due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[2,4’-bipyridin]-3-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannane derivative instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 6-Chloro-[2,4’-bipyridin]-3-amine often involves large-scale coupling reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors allows for better control over reaction parameters and improves the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-[2,4’-bipyridin]-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Bipyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
6-Chloro-[2,4’-bipyridin]-3-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-[2,4’-bipyridin]-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in supramolecular chemistry and materials science.
Uniqueness
6-Chloro-[2,4’-bipyridin]-3-amine is unique due to the presence of both a chlorine atom and an amine group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C10H8ClN3 |
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Molecular Weight |
205.64 g/mol |
IUPAC Name |
6-chloro-2-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C10H8ClN3/c11-9-2-1-8(12)10(14-9)7-3-5-13-6-4-7/h1-6H,12H2 |
InChI Key |
UAMHTGJKRCCUFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1N)C2=CC=NC=C2)Cl |
Origin of Product |
United States |
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